molecular formula C8H16ClNO2 B12310539 rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans

rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans

Cat. No.: B12310539
M. Wt: 193.67 g/mol
InChI Key: DELFWBUSHWLCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans is a chemical compound with a molecular weight of 195.65. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans typically involves the reaction of 4-methylpyrrolidine with methyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, which is essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride
  • rac-methyl 2-[(3R,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate hydrochloride

Uniqueness

rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research and development.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl 2-(4-methylpyrrolidin-3-yl)acetate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6-4-9-5-7(6)3-8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

DELFWBUSHWLCBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1CC(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.